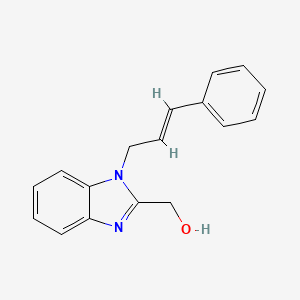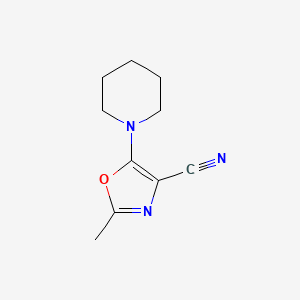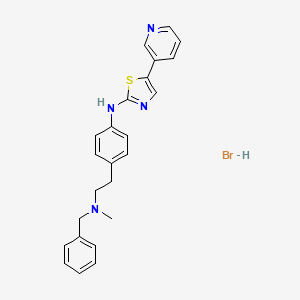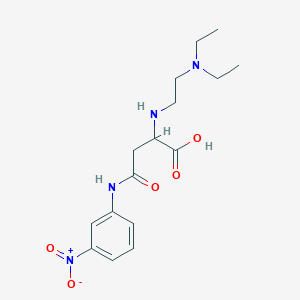
2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diethylamino group, a nitrophenyl group, and an oxobutanoic acid moiety. Its distinct chemical properties make it a subject of interest in organic chemistry and related disciplines.
准备方法
The synthesis of 2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diethylaminoethyl group: This step involves the reaction of diethylamine with an appropriate alkyl halide to form the diethylaminoethyl intermediate.
Introduction of the nitrophenyl group: The nitrophenyl group is introduced through a nitration reaction, where a benzene ring is treated with a nitrating agent such as nitric acid and sulfuric acid.
Coupling of intermediates: The diethylaminoethyl intermediate is then coupled with the nitrophenyl intermediate through a series of condensation reactions, often using reagents like carbodiimides or other coupling agents.
Formation of the oxobutanoic acid moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced reaction conditions to streamline the process.
化学反应分析
2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include alkyl halides and nucleophilic bases.
Condensation: Condensation reactions can occur between the amino groups and carbonyl compounds, forming imines or amides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s diethylamino and nitrophenyl groups allow it to bind to active sites on enzymes, inhibiting their activity. Additionally, the oxobutanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar compounds to 2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid include:
2-((2-(Dimethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid: This compound has a dimethylamino group instead of a diethylamino group, which may affect its reactivity and binding properties.
2-((2-(Diethylamino)ethyl)amino)-4-((4-nitrophenyl)amino)-4-oxobutanoic acid: The position of the nitro group on the phenyl ring is different, potentially altering its chemical behavior and interactions.
2-((2-(Diethylamino)ethyl)amino)-4-((3-nitrophenyl)amino)-4-oxopentanoic acid: This compound has an additional carbon in the oxoacid chain, which may influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which confer distinct reactivity and interaction profiles.
属性
IUPAC Name |
2-[2-(diethylamino)ethylamino]-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5/c1-3-19(4-2)9-8-17-14(16(22)23)11-15(21)18-12-6-5-7-13(10-12)20(24)25/h5-7,10,14,17H,3-4,8-9,11H2,1-2H3,(H,18,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGYDQMYUVFUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
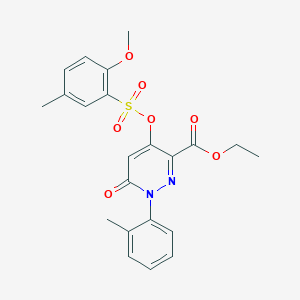
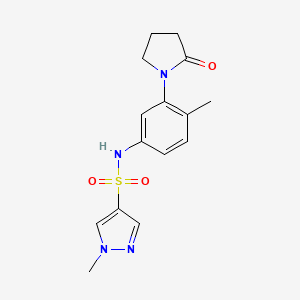
![4-acetyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2660433.png)
![2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2660434.png)

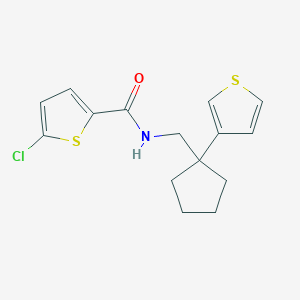
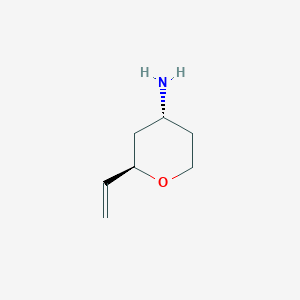
![N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2660440.png)
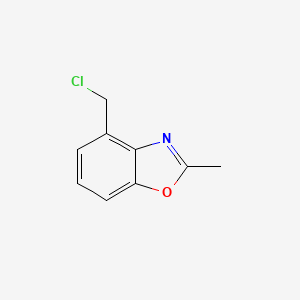
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2660443.png)
